L-Phenylalaninamide, N-acetylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, N-acetylglycyl- is a compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-acetylglycyl- typically involves the reaction of L-phenylalanine with N-acetylglycine under specific conditions. The process may include steps such as:
Protection of functional groups: Protecting the amino group of L-phenylalanine to prevent unwanted reactions.
Coupling reaction: Using coupling agents like carbodiimides to facilitate the formation of the peptide bond between L-phenylalanine and N-acetylglycine.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for L-Phenylalaninamide, N-acetylglycyl- may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, N-acetylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
L-Phenylalaninamide, N-acetylglycyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-acetylglycyl- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalaninamide acetate: Similar in structure but with different functional groups.
Sarcosyl-L-phenylalaninamide acetate: Another derivative with distinct properties.
L-alanyl-L-phenylalaninamide hydrochloride: A related compound with unique applications.
Uniqueness
L-Phenylalaninamide, N-acetylglycyl- stands out due to its specific combination of functional groups, making it suitable for particular research and industrial applications. Its unique properties allow for targeted interactions in biochemical and chemical processes .
Properties
CAS No. |
34017-16-8 |
---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-8-12(18)16-11(13(14)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,14,19)(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
HAUIOEUWKQAETB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.